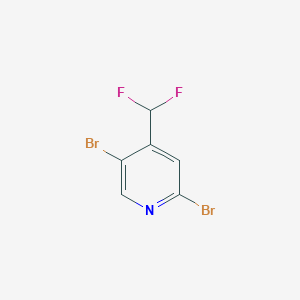
2,5-Dibromo-4-(difluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dibromo-4-(difluoromethyl)pyridine: is a halogenated pyridine derivative with the molecular formula C6H3Br2F2N and a molecular weight of 286.9 g/mol . This compound is characterized by the presence of two bromine atoms and a difluoromethyl group attached to a pyridine ring. It is a valuable intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of Pyridine: The synthesis of 2,5-Dibromo-4-(difluoromethyl)pyridine can begin with the bromination of pyridine
Introduction of Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone under appropriate reaction conditions.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale bromination and difluoromethylation reactions, optimized for high yield and purity. These methods may utilize continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2,5-Dibromo-4-(difluoromethyl)pyridine can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium amide, thiols, and other nucleophiles.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.
Oxidation and Reduction Products: These reactions can lead to the formation of pyridine N-oxides or reduced pyridine derivatives.
Scientific Research Applications
Chemistry: 2,5-Dibromo-4-(difluoromethyl)pyridine is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of new pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is used to synthesize potential drug candidates. Its unique structure allows for the exploration of new biological activities and therapeutic applications .
Industry: In the agrochemical industry, this compound is used to develop new pesticides and herbicides. Its halogenated structure contributes to the efficacy and stability of these products .
Mechanism of Action
The mechanism of action of 2,5-Dibromo-4-(difluoromethyl)pyridine depends on its specific applicationThese interactions can modulate biological pathways and lead to desired therapeutic or pesticidal effects .
Comparison with Similar Compounds
2,5-Dibromo-4-(trifluoromethyl)pyridine: This compound is similar in structure but contains a trifluoromethyl group instead of a difluoromethyl group.
2-Bromo-4-(difluoromethyl)pyridine: This compound has only one bromine atom and a difluoromethyl group.
Uniqueness: 2,5-Dibromo-4-(difluoromethyl)pyridine is unique due to the presence of both bromine atoms and the difluoromethyl group, which confer distinct chemical properties and reactivity. This makes it a versatile intermediate in organic synthesis and valuable in various applications .
Properties
Molecular Formula |
C6H3Br2F2N |
|---|---|
Molecular Weight |
286.90 g/mol |
IUPAC Name |
2,5-dibromo-4-(difluoromethyl)pyridine |
InChI |
InChI=1S/C6H3Br2F2N/c7-4-2-11-5(8)1-3(4)6(9)10/h1-2,6H |
InChI Key |
RAWOUVWQPRMOPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1Br)Br)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


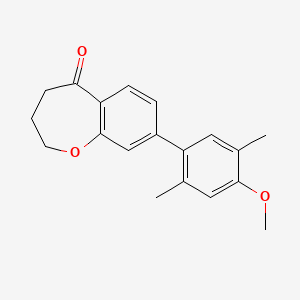

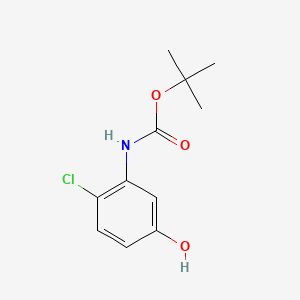
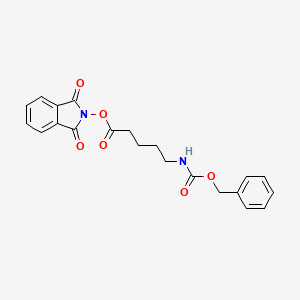
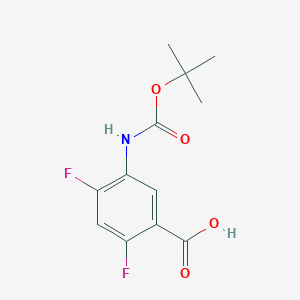
![methyl5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate](/img/structure/B13580948.png)
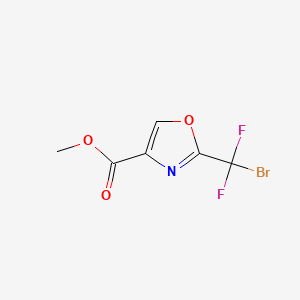
![tert-butyl N-{[1-(hydroxymethyl)-6-oxaspiro[2.5]octan-1-yl]methyl}carbamate](/img/structure/B13580968.png)

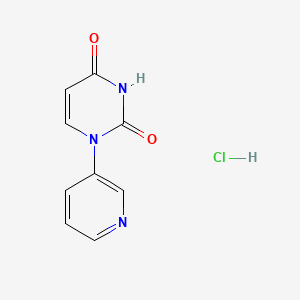
![1-[1-(1-methyl-1H-pyrazol-3-yl)cyclopropyl]methanamine](/img/structure/B13580978.png)

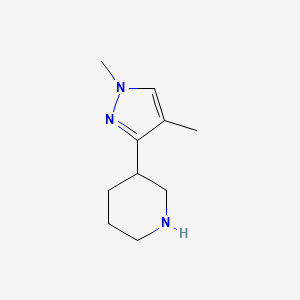
![2-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]-1-(thiophen-2-yl)ethan-1-one](/img/structure/B13580994.png)
